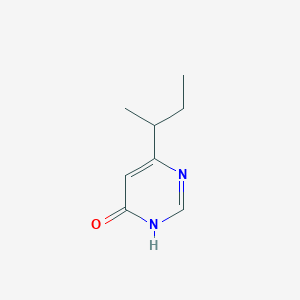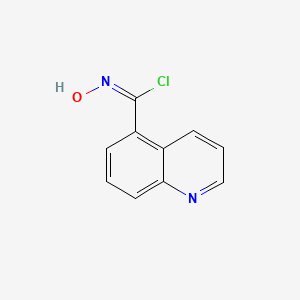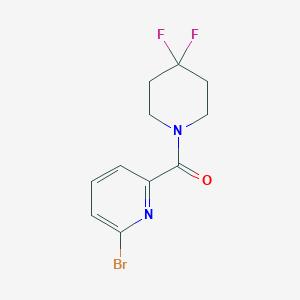
(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Overview
Description
The compound is a brominated pyridine derivative . Pyridine derivatives are often used in medicinal chemistry and biochemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, brominated pyridine derivatives can be synthesized using various methods . For example, 2-bromo-6-hydroxymethylpyridine and 2-bromo-6-chloromethylpyridine can be synthesized from 2,6-dibromopyridine using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds resulting from reactions involving pyridine and piperidine derivatives have been synthesized and evaluated for various biological activities. For instance, a study on the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions led to the synthesis of compounds with potential application in antimicrobial and antifungal areas (Rusnac et al., 2020). These compounds showed moderate antifungal activity, with one compound exhibiting significant activity against Cryptococcus neoformans, suggesting potential research applications in developing antimicrobial agents.
Antimicrobial and Antiviral Activity
Another study synthesized and evaluated the antimicrobial and antiviral activities of benzimidazole derivatives, which are structurally related to the compound . While no significant antibacterial activity was found, some compounds showed promising antifungal and antiviral activities, indicating potential for further research as antifungal and antiviral agents (Sharma et al., 2009).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of bromophenol derivatives from reactions involving methanone compounds have been explored. These studies found that synthesized compounds exhibited effective antioxidant activities, suggesting research applications in the development of antioxidant agents (Çetinkaya et al., 2012).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of compounds involving pyridine derivatives, which helps in understanding their chemical properties and potential applications in material science or pharmaceutical research. For example, the structure and molecular analysis of certain pyridine methanone derivatives have been carried out to understand their intermolecular interactions, potentially guiding the design of new materials or drugs (Lakshminarayana et al., 2009).
properties
IUPAC Name |
(6-bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O/c12-9-3-1-2-8(15-9)10(17)16-6-4-11(13,14)5-7-16/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJUTMCUIUXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B1415751.png)

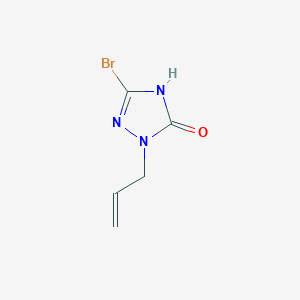


![(4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1415761.png)
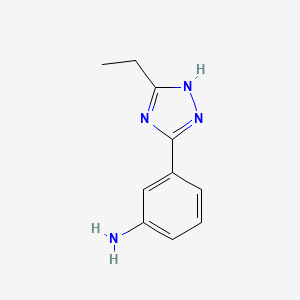
![N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine](/img/structure/B1415764.png)
![3-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid](/img/structure/B1415765.png)
![2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylic acid](/img/structure/B1415766.png)

